6-Methoxychroman-2-carboxylic acid

Overview

Description

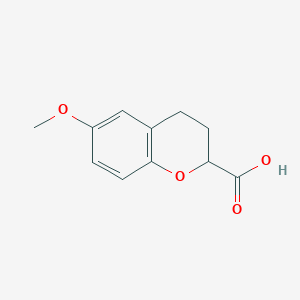

6-Methoxychroman-2-carboxylic acid is a chemical compound with the molecular formula C11H12O4 It is a derivative of chroman, a bicyclic organic compound, and features a methoxy group at the 6th position and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxychroman-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as esterification, cyclization, and subsequent hydrolysis to obtain the final carboxylic acid product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxychroman-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

6-Methoxychroman-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Research explores its potential therapeutic applications, such as inhibitors of specific enzymes or pathways.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxychroman-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of nuclear factor-kB (NF-kB), a transcription factor involved in inflammatory responses. This inhibition occurs through the interference with the nuclear translocation of NF-kB, thereby reducing the expression of pro-inflammatory genes .

Comparison with Similar Compounds

Similar Compounds

- 6-Hydroxy-7-methoxychroman-2-carboxylic acid

- 7-Methylchroman-2-carboxylic acid

- 6-Methylchroman-2-carboxylic acid

Uniqueness

6-Methoxychroman-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potential biological activities, making it a valuable compound for various research applications .

Biological Activity

6-Methoxychroman-2-carboxylic acid (MCA) is a compound of considerable interest in pharmacology and biochemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C11H12O4

- Molecular Weight : 220.21 g/mol

- Functional Groups : Methoxy group (-OCH3) at the 6th position and a carboxylic acid group (-COOH) at the 2nd position.

MCA primarily acts as an inhibitor of Nuclear Factor-kappa B (NF-κB) , a transcription factor involved in inflammatory responses and cancer progression. By inhibiting NF-κB, MCA can modulate several biochemical pathways:

- Reduction of Inflammatory Responses : Inhibition of NF-κB leads to decreased expression of pro-inflammatory cytokines.

- Anticancer Activity : By preventing NF-κB from activating genes that promote cell survival and proliferation, MCA exhibits potential as an anticancer agent.

1. Antioxidant Properties

MCA has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies indicate that it effectively scavenges free radicals, thereby reducing oxidative damage in various biological systems .

2. Anti-inflammatory Effects

Research shows that MCA can significantly reduce inflammation in vitro and in vivo by inhibiting the activation of NF-κB. This effect has been observed in macrophage cell lines stimulated with lipopolysaccharides (LPS) .

3. Cytotoxicity Against Cancer Cells

MCA exhibits cytotoxic effects against various cancer cell lines:

These findings suggest that MCA could serve as a lead compound for developing new anticancer therapies.

Study on Antioxidant Activity

A study evaluated the antioxidant efficacy of MCA in animal fats and vegetable oils, demonstrating its potential to inhibit lipid peroxidation effectively. The results indicated that MCA could be beneficial in food preservation and health applications .

Study on Cytotoxicity

In a comparative study involving chromone derivatives, MCA was found to have moderate cytotoxicity against leukemia and breast cancer cells, confirming its potential as an anticancer agent .

Pharmacokinetics

MCA shows high gastrointestinal absorption and is capable of crossing the blood-brain barrier (BBB), making it a candidate for central nervous system-related therapeutic applications.

Properties

IUPAC Name |

6-methoxy-3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-8-3-5-9-7(6-8)2-4-10(15-9)11(12)13/h3,5-6,10H,2,4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIMOLJFMUBRTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.